molecular formula C12H12BrN3O3 B3839484 2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE

2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE

Cat. No.: B3839484
M. Wt: 326.15 g/mol
InChI Key: WRVWWQJQHDVMFB-UHFFFAOYSA-N
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Description

2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a dioxopyrrolidinyl moiety, which is further linked to an aminoacetamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE typically involves the following steps:

    Formation of the Dioxopyrrolidinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxopyrrolidinyl ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.

    Attachment of the Aminoacetamide Group: The final step involves the coupling of the dioxopyrrolidinyl-bromophenyl intermediate with an aminoacetamide derivative, typically under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c13-7-1-3-8(4-2-7)16-11(18)5-9(12(16)19)15-6-10(14)17/h1-4,9,15H,5-6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVWWQJQHDVMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE
Reactant of Route 2
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE
Reactant of Route 3
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE
Reactant of Route 4
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE
Reactant of Route 5
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE
Reactant of Route 6
2-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETAMIDE

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